N-(1-methyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide
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Overview
Description
N-(1-methyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their diverse biological activities
Mechanism of Action
Target of Action
The primary target of N-(1-methyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division, intracellular transport, and maintaining cell shape .
Mode of Action
This compound interacts with tubulin to inhibit its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division . The compound’s mode of action is consistent with that of colchicine, a well-known tubulin polymerization inhibitor .
Biochemical Pathways
By inhibiting tubulin polymerization, this compound affects the mitotic spindle assembly , a critical process in cell division . This disruption leads to cell cycle arrest at the G2/M phase, preventing the cell from dividing . The downstream effect of this action is the induction of apoptosis, or programmed cell death .
Result of Action
The result of this compound’s action is the inhibition of cell proliferation . It has demonstrated potent antiproliferative activities against various cancer cell lines, including HeLa, MCF-7, and HT-29 . The compound induces cell apoptosis in a dose-dependent manner .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide typically involves the condensation of 1-methyl-1H-indole-3-carboxaldehyde with 3,4-dihydroquinoline-1(2H)-carboxamide under specific reaction conditions. Common reagents used in this synthesis include methanesulfonic acid and dichloromethane as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the indole nitrogen or the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
N-(1-methyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
N-(1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: Another indole derivative with similar biological activities.
1-methyl-1H-indole-3-carboxaldehyde: A precursor in the synthesis of various indole derivatives.
Uniqueness
N-(1-methyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide is unique due to its specific structural features that confer its ability to inhibit tubulin polymerization effectively. Its combination of the indole and quinoline moieties provides a distinct pharmacophore that is not commonly found in other compounds.
Properties
IUPAC Name |
N-(1-methylindol-3-yl)-3,4-dihydro-2H-quinoline-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-21-13-16(15-9-3-5-11-18(15)21)20-19(23)22-12-6-8-14-7-2-4-10-17(14)22/h2-5,7,9-11,13H,6,8,12H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJQVBFYLBAJEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)N3CCCC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.